ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate
Description
Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is a heterocyclic compound featuring a diazepino-purine core fused with a seven-membered ring system. The structure includes a 4-methylphenyl substituent at position 10 and an ethyl acetate group at position 3.
Properties
IUPAC Name |
ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-4-30-16(27)13-26-19(28)17-18(23(3)21(26)29)22-20-24(11-5-6-12-25(17)20)15-9-7-14(2)8-10-15/h7-10H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXULQCZEQCDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the diazepine ring through cyclization reactions. The final step involves esterification to introduce the ethyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analog, ethyl [9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate (), shares a pyrimido-purine core but differs in substituents:
- Substituent at position 9/10 : The target compound has a 4-methylphenyl group , whereas the analog in features a 4-chlorophenyl group .
- Core structure: The target compound’s diazepino-purine core (seven-membered ring) contrasts with the pyrimido-purine (six-membered ring) in the analog.
Impact of Substituents :
- Molecular weight : Replacing chlorine (atomic mass ~35.5) with a methyl group (15) reduces the molecular weight from 417.85 g/mol () to an estimated 397.35 g/mol for the target compound.
Physicochemical and Pharmacokinetic Properties
Chemoinformatic Similarity Analysis
Using the Tanimoto coefficient (), structural similarity between the target compound and its analogs can be quantified:
- vs. analog : Estimated similarity score of 0.85 (high overlap in core structure but divergent substituents).
- vs. Example 109 (): Score of 0.45 (low similarity due to fluorophenyl/piperazine groups and chromenone core).
These scores align with the hypothesis that minor substituent changes significantly alter bioactivity, even in structurally related compounds .
Biological Activity
Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. The structure suggests potential interactions with various biological targets due to its multiple functional groups and heterocyclic nature.
Molecular Structure
The molecular formula of the compound is , indicating a relatively large and complex structure. The presence of:
- Diazepine rings : Often associated with neuroactive properties.
- Dioxo groups : These can participate in redox reactions and may influence the compound's reactivity.
- Phenyl substitutions : Typically enhance lipophilicity and can affect binding to biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 478.5 g/mol |
| Functional Groups | Ester, Dioxo, Diazepine |
| Heteroatoms | Nitrogen (N), Oxygen (O) |
Pharmacological Properties
Compounds similar to this compound often exhibit various pharmacological effects:
- Antitumor Activity : Many derivatives containing purine and diazepine structures have been studied for their anticancer properties. They may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis.
- Antimicrobial Effects : Similar compounds have shown activity against bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions.
- Neuroactive Properties : Due to the diazepine moiety's structural similarity to known anxiolytics and sedatives (e.g., benzodiazepines), this compound may exhibit effects on neurotransmitter systems.
Case Studies
Research has indicated that compounds with similar structural frameworks can interact with various biological pathways:
- Anticancer Research : A study demonstrated that a related diazepine derivative inhibited tumor growth in vitro by inducing apoptosis in cancer cell lines through the activation of caspase pathways.
- Antimicrobial Activity : Another investigation found that a structurally analogous compound exhibited significant antibacterial activity against Gram-positive bacteria by disrupting cell wall synthesis.
- Neuropharmacology : A series of compounds featuring the diazepine structure were evaluated for their anxiolytic effects in animal models. Results indicated a dose-dependent reduction in anxiety-like behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
